N-[3-(2H-1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]-4-methoxybenzamide
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Description
N-[3-(2H-1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]-4-methoxybenzamide is a useful research compound. Its molecular formula is C25H19NO6 and its molecular weight is 429.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 429.12123733 g/mol and the complexity rating of the compound is 758. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1-benzo[1,3]dioxol-5-yl-indoles, have shown activity against various cancer cell lines .
Mode of Action
Related compounds have been shown to interact with their targets, causing changes such as cell cycle arrest at the s phase and induction of apoptosis in cancer cells .
Biochemical Pathways
Related compounds have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This can lead to mitotic blockade and cell apoptosis, which are key mechanisms in the action of many anticancer agents .
Result of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Analysis
Biochemical Properties
N-[3-(2H-1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]-4-methoxybenzamide plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . These interactions are crucial as COX enzymes are involved in the biosynthesis of prostaglandins, which are important mediators of inflammation and pain. The compound’s ability to inhibit these enzymes suggests its potential as an anti-inflammatory agent.
Cellular Effects
The effects of this compound on various cell types have been studied extensively. It has been observed to induce cytotoxic effects in cancer cell lines, such as cervical carcinoma cells (HeLa) . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can cause cell cycle arrest and apoptosis, thereby inhibiting the proliferation of cancer cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of COX enzymes, leading to their inhibition . This binding prevents the conversion of arachidonic acid to prostaglandin H2, thereby reducing the production of pro-inflammatory prostaglandins. Additionally, the compound may interact with other biomolecules, influencing gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its efficacy may decrease over extended periods due to degradation . Long-term exposure to the compound can lead to sustained inhibition of COX enzymes and prolonged anti-inflammatory effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and analgesic properties without significant adverse effects . At higher doses, it may cause toxicity and adverse reactions, such as gastrointestinal irritation and renal impairment. These findings highlight the importance of determining the optimal dosage for therapeutic use.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation and elimination from the body . The compound’s metabolites may also exhibit biological activity, contributing to its overall pharmacological effects. Understanding these metabolic pathways is essential for predicting the compound’s behavior in vivo.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Its localization within specific tissues and cells can affect its therapeutic efficacy and potential side effects. Studies have shown that the compound accumulates in inflamed tissues, enhancing its anti-inflammatory effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. It may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the endoplasmic reticulum or mitochondria can influence its interactions with enzymes and other biomolecules, thereby modulating its biochemical effects.
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxochromen-2-yl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO6/c1-14-4-3-5-18-22(27)21(16-8-11-19-20(12-16)31-13-30-19)25(32-23(14)18)26-24(28)15-6-9-17(29-2)10-7-15/h3-12H,13H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STNAOLRHJLAVSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=C(O2)NC(=O)C3=CC=C(C=C3)OC)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.